molecular formula C21H22N2O2 B5635697 ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate

ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate

Cat. No. B5635697
M. Wt: 334.4 g/mol
InChI Key: LXTOEWMLFJEUPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, as demonstrated by Bojinov and Grabchev (2003), who synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). This method showcases the general approach to synthesizing complex quinoline derivatives, indicating a versatile adaptability in creating similar compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals intricate arrangements that determine their chemical behavior. Xiang (2004) synthesized and crystallized ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, analyzing its crystal structure to understand the molecular conformation and bond lengths, highlighting the importance of structural analysis in understanding these compounds’ chemical nature (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. Mizuno et al. (2006) demonstrated the synthesis of metabolites of a specific quinoline derivative, showcasing the compound’s versatility in undergoing modifications to achieve desired properties (Mizuno et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their orientation parameters in liquid crystal matrices, are crucial for their application in display technologies. Bojinov and Grabchev's (2003) work on the orientation parameter of synthesized dyes in nematic liquid crystal displays underscores the significance of these properties (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including their reactivity and interaction with other molecules, are a key area of study. The work by Mizuno et al. (2006) on the synthesis of metabolites illustrates the chemical versatility and reactivity of these compounds, which can be tailored for specific applications (Mizuno et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with various biological targets, and optimizing its synthesis .

properties

IUPAC Name

ethyl 6-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-10-9-15(2)13-17(19)20(18)22-12-11-16-7-5-4-6-8-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTOEWMLFJEUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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